N-({N'-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide
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Overview
Description
N-({N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group, a bromophenyl group, and a furan-2-carboxamide moiety, making it a unique molecule for study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable brominating agent to introduce the benzyloxy group.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Formation of the Hydrazinecarbonyl Group: This step involves the reaction of hydrazine with a suitable carbonyl compound to form the hydrazinecarbonyl group.
Coupling with Furan-2-carboxamide: The final step involves coupling the intermediate compounds with furan-2-carboxamide under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzyloxy and bromophenyl groups may facilitate binding to target proteins, while the hydrazinecarbonyl group may participate in redox reactions. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-({N’-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}aceto hydrazide
Uniqueness
N-({N’-[(E)-[2-(Benzyloxy)-5-bromophenyl]methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research.
Properties
Molecular Formula |
C21H18BrN3O4 |
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Molecular Weight |
456.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(5-bromo-2-phenylmethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H18BrN3O4/c22-17-8-9-18(29-14-15-5-2-1-3-6-15)16(11-17)12-24-25-20(26)13-23-21(27)19-7-4-10-28-19/h1-12H,13-14H2,(H,23,27)(H,25,26)/b24-12+ |
InChI Key |
PAKUPYGEIFKNLE-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N/NC(=O)CNC(=O)C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)CNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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